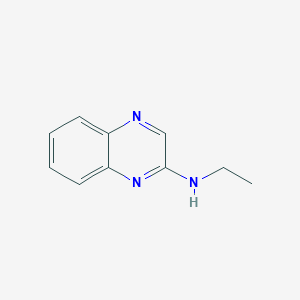

N-Ethylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

41213-10-9 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-ethylquinoxalin-2-amine |

InChI |

InChI=1S/C10H11N3/c1-2-11-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,11,13) |

InChI Key |

NMGFYKOSVIFRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylquinoxalin 2 Amine and Its Analogs

Direct Amination Approaches

Direct amination strategies are a cornerstone for the synthesis of N-ethylquinoxalin-2-amine, offering straightforward pathways to introduce the ethylamino group onto the quinoxaline (B1680401) core.

Nucleophilic Aromatic Substitution (SNA_r) Strategies

A prominent method for synthesizing this compound and its analogs is through nucleophilic aromatic substitution (SNA_r), particularly utilizing 2,3-dichloroquinoxaline (B139996) (DCQX) as a starting material. arabjchem.orgarabjchem.org The chlorine atoms at the C2 and C3 positions of DCQX activate the quinoxaline ring, making it a suitable electrophile for substitution reactions. arabjchem.orgarabjchem.org

The reaction of DCQX with ethylamine (B1201723) can be controlled to achieve either mono- or disubstituted products. arabjchem.org By managing the reaction conditions, such as temperature and stoichiometry, it is possible to selectively replace one chlorine atom to yield 3-chloro-N-ethylquinoxalin-2-amine. For instance, reacting DCQX with N-methylpiperazine under mild conditions has been shown to produce the monosubstituted product, which has affinity for 5-HT3 receptors. arabjchem.org Similarly, reactions with other alkylamines have been described to form 2-(N-alkylamino)-3-chloroquinoxaline derivatives. arabjchem.orgarabjchem.org Further reaction can lead to the disubstituted product, N2,N3-diethylquinoxaline-2,3-diamine.

A study on the synthesis of 2-((3-chloroquinoxalin-2-yl)amino)-N-ethylbenzamide (a derivative of this compound) involved reacting 2,3-dichloroquinoxaline with 2-amino-N-ethylbenzamide in the presence of potassium hydroxide (B78521) in dimethylformamide at room temperature, resulting in a 64% yield. nih.gov

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. numberanalytics.comorganic-chemistry.org This reaction is instrumental in synthesizing a wide array of amine-containing compounds, including this compound derivatives, by coupling an aryl halide or triflate with an amine. numberanalytics.comorganic-chemistry.orgresearchgate.net The catalytic system typically comprises a palladium precursor, a suitable ligand (often a biaryl phosphine), and a base. uwindsor.ca

The development of new ligands has enabled these reactions to proceed under milder conditions and with a broader range of substrates, including heteroaryl chlorides. uwindsor.camit.edu For instance, the use of ligands like Xantphos in combination with a palladium precursor such as Pd2(dba)3 and a base like cesium carbonate has been found to be effective for the C-N coupling of amines with 4-bromo-7-azaindoles. beilstein-journals.org While direct examples for the synthesis of this compound are not extensively detailed in the provided results, the general applicability of the Buchwald-Hartwig amination to haloquinoxalines suggests its utility in this context. researchgate.net This methodology is a key strategy for the synthesis of various N-aryl and N-alkyl aminoquinoxalines. researchgate.net

Reductive Amination Routes

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orglibretexts.org The process involves the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com This method can produce primary, secondary, or tertiary amines depending on the starting materials. youtube.com

While specific examples for the direct synthesis of this compound via this route are not prevalent in the provided search results, the general principle can be applied. For instance, a quinoxaline with a carbonyl group at the 2-position could theoretically be reacted with ethylamine, followed by reduction with a suitable agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) to yield this compound. libretexts.orgmasterorganicchemistry.com The use of iron catalysts for the reductive amination of ketones and aldehydes with ammonia (B1221849) has also been reported, showcasing the ongoing development of more sustainable catalytic systems. d-nb.info

Cyclocondensation Reactions

The synthesis of the quinoxaline core itself is often achieved through the cyclocondensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. cusat.ac.innih.gov This foundational reaction can be adapted to produce this compound analogs.

For example, the condensation of o-phenylenediamine with ethylglyoxal would theoretically lead to the formation of 2-ethylquinoxaline, which could then be functionalized at the 2-position. A more direct approach involves the condensation of an appropriately substituted o-phenylenediamine. Another variation is the reaction of o-phenylenediamine with α-keto esters, which after cyclization can lead to quinoxalin-2(1H)-ones. nih.gov For instance, reacting o-phenylenediamine with a β-keto ester in ethanol (B145695) can produce 3-alkylquinoxalin-2(1H)-ones. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields for a variety of chemical transformations, including the synthesis of quinoxaline derivatives. researchgate.netudayton.edunih.gov

The application of microwave irradiation has been shown to be effective in the synthesis of N-substituted quinoxalin-2-amine (B120755) derivatives from 2,3-dichloroquinoxaline (DCQX). researchgate.net This method often leads to shorter reaction times and can be performed without the need for costly and harmful solvents. udayton.edu For example, the reaction of DCQX with various nucleophiles, including amines, can be completed in as little as 5 minutes at 160°C under microwave conditions. udayton.edu One report describes the microwave-assisted synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-N-substituted quinoxalin-2-amine derivatives, highlighting the efficiency of this method. researchgate.net Another study details a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from aromatic amines in 50 seconds. asianpubs.org

Chemo- and Regioselectivity

Controlling the chemo- and regioselectivity is crucial in the synthesis of this compound and its analogs, especially when starting from precursors with multiple reactive sites like 2,3-dichloroquinoxaline.

In the nucleophilic aromatic substitution of DCQX, the substitution of the first chlorine atom with an amine is generally faster than the second, allowing for the selective synthesis of monosubstituted products like 3-chloro-N-ethylquinoxalin-2-amine. arabjchem.orgarabjchem.org The reaction conditions can be tuned to favor either mono- or disubstitution.

Catalyst-controlled reactions also play a significant role in achieving selectivity. Different catalysts can direct a reaction towards a specific isomer. For example, in the carbocyclization of 2-alkynyl aryl ketones, a rhodium(III) catalyst favors the formation of 1-indanones (5-exo-dig), while a copper(I) catalyst leads to 1-naphthols (6-endo-dig). nih.gov While this example is not directly on quinoxaline synthesis, it illustrates the principle of catalyst-controlled regioselectivity which can be applied to related heterocyclic systems. The choice of ligands in palladium-catalyzed reactions is also critical for controlling selectivity. researchgate.net

One-Pot and Multicomponent Reactions for Quinoxaline Scaffold Formation

The development of one-pot and multicomponent reactions (MCRs) for the synthesis of the quinoxaline scaffold represents a significant advancement in synthetic efficiency, aligning with the principles of green chemistry by reducing waste, saving energy, and minimizing reaction steps. These strategies allow for the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.

One-pot syntheses of quinoxaline derivatives often involve the condensation of o-phenylenediamines with various precursors. A notable example is the reaction with α-hydroxy ketones in acetic acid, which can be performed under either thermal conditions or microwave irradiation to yield quinoxalines. nih.gov Another efficient one-pot approach involves the oxidative cyclization of o-phenylenediamines and phenacyl bromides in water at 80°C, which proceeds without the need for a catalyst. researchgate.net Furthermore, the use of solid catalysts like vanadium-substituted Molybdotungstophosphoric acid (H₅PW₆Mo₄V₂O₄₀·14H₂O) has been shown to effectively catalyze the one-pot synthesis of quinoxaline derivatives from the condensation of substituted o-phenylenediamines and aromatic benzil (B1666583) compounds. acs.org This heterogeneous catalytic system offers advantages such as high yields, short reaction times, and catalyst reusability. acs.org An iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols also provides a pathway to quinoxalines, where the iron complex catalyzes both the reduction of the nitro group and the oxidation of the diol in situ. nih.gov

Multicomponent reactions are particularly powerful in generating molecular diversity. A prominent example is the Ugi-type three-component reaction. For instance, the reaction of o-phenylenediamine, an aldehyde, and an isocyanide can be used to synthesize N-substituted quinoxalin-2-amines. Specifically, the reaction of o-phenylenediamine, various aldehydes, and cyclohexyl isocyanide in the presence of catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) at room temperature yields N-cyclohexyl-3-alkyl(aryl)-quinoxaline-2-amines in good to high yields. rsc.orgrsc.org This method highlights the potential for introducing the N-alkyl substituent in a single, efficient step.

Another significant multicomponent approach for the synthesis of the foundational 2-aminoquinoxaline structure involves a one-pot, two-step, cyanide-mediated sequential reaction. nih.govacs.org This method utilizes ortho-phenylenediamines and aldehydes under aerobic oxidation conditions to produce 2-aminoquinoxalines. nih.govacs.org A variety of aldehydes, including aliphatic ones with acidic α-protons, are compatible with this protocol, leading to high yields of the desired products. nih.govacs.org

While a direct one-pot synthesis of this compound has not been extensively detailed, the existing multicomponent methodologies for analogous structures provide a clear blueprint. For example, substituting ethyl isocyanide in the Ugi-type reaction could foreseeably produce this compound derivatives. The versatility of these MCRs suggests a high potential for the direct synthesis of the target compound and its analogs.

The following tables summarize the findings from various research on one-pot and multicomponent reactions for the synthesis of quinoxaline derivatives, which are analogous to the synthesis of this compound.

Table 1: Catalyst and Conditions for One-Pot Quinoxaline Synthesis

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield (%) | Reference |

| o-phenylenediamine, α-hydroxy ketones | Acetic Acid | Acetic Acid | Reflux or Microwave | Quinoxalines | Not specified | nih.gov |

| o-phenylenediamine, phenacyl bromides | None | Water | 80 °C | Quinoxalines | Moderate to High | researchgate.net |

| o-phenylenediamine, benzil | H₅PW₆Mo₄V₂O₄₀·14H₂O | Ethanol:Water (1:1) | Reflux | Quinoxalines | 85-93 | acs.org |

| 2-nitroanilines, vicinal diols | Tricarbonyl (η⁴-cyclopentadienone) iron complex | Not specified | Not specified | Quinoxalines | 49-98 | nih.gov |

Table 2: Three-Component Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | TBBDA | CH₂Cl₂ | 10 | 90 | rsc.org |

| 4-Chlorobenzaldehyde | TBBDA | CH₂Cl₂ | 15 | 92 | rsc.org |

| 4-Methylbenzaldehyde | TBBDA | CH₂Cl₂ | 10 | 95 | rsc.org |

| 4-Nitrobenzaldehyde | PBBS | CH₂Cl₂ | 20 | 93 | rsc.org |

| 2-Naphthaldehyde | TBBDA | CH₂Cl₂ | 15 | 92 | rsc.org |

Table 3: One-Pot Cyanide-Mediated Synthesis of 2-Aminoquinoxalines

| Aldehyde | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzaldehyde | NaCN | DMF | 80 | 3-Phenyl-2-aminoquinoxaline | 87 | acs.org |

| 4-Methoxybenzaldehyde | NaCN | DMF | 80 | 3-(4-Methoxyphenyl)-2-aminoquinoxaline | 91 | acs.org |

| 4-Chlorobenzaldehyde | NaCN | DMF | 80 | 3-(4-Chlorophenyl)-2-aminoquinoxaline | 85 | acs.org |

| Propanal | NaCN | DMF | 80 | 3-Ethyl-2-aminoquinoxaline | 82 | acs.org |

Although not a one-pot synthesis for the quinoxaline scaffold itself, it is noteworthy that 3-chloro-N-ethylquinoxalin-2-amine has been synthesized by reacting 2,3-dichloroquinoxaline with ethylamine in ethanol. researchgate.net This sequential approach provides an alternative route to N-ethylated quinoxalin-2-amines.

Chemical Reactivity and Functionalization of N Ethylquinoxalin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline nucleus is a π-deficient heteroaromatic system, a result of the two electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic nature makes the quinoxaline ring generally resistant to electrophilic aromatic substitution (SEAr). rsc.orggoogle.com However, the presence of the powerful electron-donating N-ethylamino group at the C2-position significantly alters this reactivity. The amino group acts as a strong activating group, increasing the electron density of the heterocyclic system, particularly the benzenoid ring, thereby making electrophilic attack more feasible than on the unsubstituted quinoxaline. wikipedia.org The directing effect of the amino group is predominantly towards the ortho and para positions. In the context of N-Ethylquinoxalin-2-amine, this activation is expected to direct incoming electrophiles to the C6 and C8 positions of the benzo portion of the molecule, though the inherent deactivation by the pyrazine nitrogens still necessitates carefully chosen reaction conditions.

Direct nitration of primary and secondary amines often faces challenges, as the strongly acidic conditions of typical nitrating mixtures can protonate the basic amino group, forming a deactivating ammonium (B1175870) salt. core.ac.uk This would shut down the desired electrophilic substitution. To circumvent this, nitration of amine-containing heterocycles often proceeds through protection of the amino group or by using alternative nitrating agents under less acidic or radical conditions. core.ac.ukresearchgate.net

While specific nitration studies on this compound are not extensively documented, research on related quinoxalin-2(1H)-ones provides insight. Metal-free nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite (B80452) has been shown to occur selectively on the benzene (B151609) ring, yielding C7-nitro or C5-nitro derivatives through a free-radical pathway. researchgate.net Given the strong activating nature of the N-ethylamino group in the target molecule, it is plausible that similar radical-based nitration or nitration under carefully controlled acidic conditions would favor substitution on the benzenoid ring. The reaction of secondary amines with species like peroxynitrite or NOx can also lead to N-nitration and N-nitrosation at the amino group itself. nih.govdoi.org

Halogenation follows similar principles. The electron-rich benzene ring is the expected site of electrophilic halogenation. Studies on quinoxalin-2(1H)-ones have demonstrated site-selective halogenation (bromination and chlorination) at the C7-position using N-halosuccinimide (NXS) reagents, which can generate electrophilic halogen radicals. researchgate.net For this compound, the activating N-ethylamino group would strongly favor halogenation on the benzenoid ring, likely at the C6 or C8 positions, using standard electrophilic halogenating agents like Br₂ or Cl₂ with a Lewis acid, or radical-based reagents. tcichemicals.com

Friedel-Crafts reactions on this compound are complicated by two primary factors. First, the secondary amine can react with the Lewis acid catalyst, deactivating it. Second, the amino group itself can be acylated or alkylated in competition with the desired ring substitution. researchgate.net For these reasons, direct Friedel-Crafts reactions on amino-substituted aromatics are often problematic. A common strategy is to first protect the amino group, typically as an amide, which is less basic and less nucleophilic but still an ortho, para-director. researchgate.net

While literature specifically detailing Friedel-Crafts reactions on this compound is scarce, related transformations have been reported. For instance, the Friedel-Crafts acylation of anilides is a well-established method for producing aminobenzophenones. researchgate.net Furthermore, direct C3-H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids has been achieved under metal-free, radical-promoting conditions. rsc.org A TfOH-catalyzed Friedel-Crafts type acylation of quinoxalin-2(1H)-ones has also been described. dntb.gov.ua These findings suggest that functionalization of the quinoxaline core is possible, but for this compound, would likely require a protection-functionalization-deprotection sequence to achieve successful Friedel-Crafts acylation or alkylation on the benzenoid ring.

Reactions Involving the N-Ethylamino Moiety

The secondary amine of this compound is a key functional handle, possessing a lone pair of electrons that renders it both basic and nucleophilic. This allows for a variety of functionalization reactions directly on the nitrogen atom.

The N-ethylamino group readily undergoes acylation with acid chlorides or acid anhydrides to form stable N,N-disubstituted amides. libretexts.org This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct (e.g., HCl). libretexts.orgdoubtnut.comgoogle.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. This transformation is not only a method for synthesizing amide derivatives but is also a common strategy for protecting the amino group during other reactions, such as the electrophilic aromatic substitutions discussed previously. researchgate.net

Similarly, sulfonylation can be achieved by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a stable sulfonamide. This functionalization is also used as a protection strategy, for example, in the synthesis of N-propargyl-1-indan amine, where a primary amine is first converted to a sulfonamide before subsequent alkylation. google.com

| Reagent | Product Type |

| Acetyl Chloride (CH₃COCl) | N-acetyl-N-ethylquinoxalin-2-amine (Amide) |

| Benzoic Anhydride ((PhCO)₂O) | N-benzoyl-N-ethylquinoxalin-2-amine (Amide) |

| p-Toluenesulfonyl Chloride (TsCl) | N-(p-tolylsulfonyl)-N-ethylquinoxalin-2-amine (Sulfonamide) |

Alkylation of the secondary N-ethylamino group provides a direct route to tertiary amines. However, the direct alkylation of secondary amines with alkyl halides can be complicated by polyalkylation, as the resulting tertiary amine product can still be nucleophilic and react further to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.orgwikipedia.org Careful control of stoichiometry and reaction conditions can favor mono-alkylation. organic-chemistry.orgresearchgate.net The formation of tertiary amines from secondary amines is often more controllable than the alkylation of primary amines. masterorganicchemistry.com

A synthetically important example is the N-alkylation with propargyl bromide. This reaction introduces a reactive alkyne functionality, which serves as a valuable precursor for subsequent cyclization and annulation reactions. The N-propargylation of secondary amines with propargyl bromide is typically carried out in the presence of a base, such as potassium carbonate or calcium carbonate, to neutralize the HBr byproduct. mdpi.com This strategy has been used to prepare various N-propargyl intermediates for heterocyclic synthesis. mdpi.com In one patented procedure, a protected amine is reacted with propargyl bromide under phase-transfer conditions to achieve N-propargylation. google.com This indicates that the secondary amine of this compound can be effectively alkylated with propargyl bromide to yield N-ethyl-N-propargylquinoxalin-2-amine.

Further alkylation of the resulting tertiary amine with an excess of a reactive alkyl halide (like methyl iodide) can lead to the formation of a quaternary ammonium salt, a process known as exhaustive methylation. masterorganicchemistry.com

| Reagent | Conditions | Product Type |

| Propargyl Bromide | K₂CO₃, DMF | N-ethyl-N-(prop-2-yn-1-yl)quinoxalin-2-amine |

| Methyl Iodide (excess) | Base | Quaternary Ammonium Salt |

Heterocyclic Annulation and Ring Expansion Reactions with this compound

This compound and its derivatives are valuable building blocks for the synthesis of fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. rsc.orgdntb.gov.ua The existing quinoxaline core combined with the reactive amino group provides a template for constructing additional rings.

A prominent example of heterocyclic annulation involves the derivatives of this compound. In a reported synthesis, N-alkyl-3-chloroquinoxaline-2-amines are reacted with propargyl bromide using a palladium/copper catalyst system. researchgate.net This process leads to the formation of pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via a cascade reaction involving Sonogashira coupling followed by in-situ ring closure. researchgate.net This demonstrates that the N-alkylamino quinoxaline scaffold can be readily elaborated into a fused tricyclic system.

Another strategy involves the intramolecular cyclization of precursors derived from this compound. For instance, the reaction of 3-chloro-N-ethylquinoxalin-2-amine with propargyl alcohol yields N-ethyl-3-(prop-2-yn-1-yloxy)quinoxalin-2-amine. researchgate.net This intermediate can then undergo intramolecular cyclization to form a new fused heterocyclic ring. Furthermore, reactions of 2-amino-3-chloroquinoxaline with nucleophiles like pyridine have been shown to produce fused systems such as benzo[1′,2′]imidazo[4,5-b]quinoxaline. arabjchem.org These examples underscore the utility of the 2-aminoquinoxaline framework in constructing complex, fused heterocycles through various annulation strategies. researchgate.netarabjchem.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides powerful tools for the selective modification of heterocyclic compounds like this compound. These methods facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental in synthetic chemistry. The reactivity of this compound in these transformations is primarily focused on two key areas: the functionalization of a pre-halogenated quinoxaline core through cross-coupling reactions and the direct activation of carbon-hydrogen (C-H) bonds on both the aromatic scaffold and the N-ethyl group.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. For this compound, these reactions typically require a halogenated derivative, such as 3-chloro-N-ethylquinoxalin-2-amine, as a substrate. This precursor can be readily synthesized from commercially available 2,3-dichloroquinoxaline (B139996) by selective nucleophilic substitution with ethylamine (B1201723). researchgate.net The remaining chlorine atom at the C3 position is then an active site for various palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgnih.gov

The presence of the 2-amino group can influence the catalytic cycle. The nitrogen atoms in the quinoxaline ring, particularly the one adjacent to the reaction site, can coordinate with the metal catalyst, potentially hindering the oxidative addition step. nih.gov However, the development of specialized phosphine (B1218219) ligands has largely overcome these challenges, enabling efficient coupling even with challenging heterocyclic substrates. nih.govmit.edu

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide. libretexts.orgharvard.edu For a substrate like 3-chloro-N-ethylquinoxalin-2-amine, this reaction would enable the introduction of various aryl or vinyl groups at the C3 position. While direct examples on this specific substrate are not extensively documented, the successful Suzuki coupling of analogous 3-halo-2-aminopyridines and 3-chloroindazoles suggests its feasibility. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems generated from a Pd(II) source and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), in the presence of a base. nih.gov

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | N-Ethyl-3-phenylquinoxalin-2-amine |

| 2 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | N-Ethyl-3-(4-methoxyphenyl)quinoxalin-2-amine |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | N-Ethyl-3-vinylquinoxalin-2-amine |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 3-chloro-N-ethylquinoxalin-2-amine, based on analogous reactions. libretexts.orgnih.gov

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orglibretexts.org Applying this to 3-chloro-N-ethylquinoxalin-2-amine would allow for the introduction of alkenyl substituents at the C3 position. The reaction is typically catalyzed by palladium acetate (B1210297) or other Pd(0) sources, often in the presence of a phosphine ligand and a base like triethylamine. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer. organic-chemistry.org

| Entry | Alkene | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-Ethyl-3-styrylquinoxalin-2-amine |

| 2 | Methyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | Acetonitrile | Methyl (E)-3-(2-(ethylamino)quinoxalin-3-yl)acrylate |

Table 2: Postulated conditions for the Heck reaction with 3-chloro-N-ethylquinoxalin-2-amine. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org In the context of a 3-halo-N-ethylquinoxalin-2-amine, a Buchwald-Hartwig reaction could be used to synthesize 2,3-diaminoquinoxaline derivatives, which are valuable scaffolds in medicinal chemistry. The reaction requires a palladium catalyst, a specialized biarylphosphine ligand (e.g., RuPhos, BrettPhos), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide. nih.govorganic-chemistry.org The unprotected N-H of the primary or secondary amine coupling partner can participate in the reaction. nih.gov

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach. acs.org For this compound, C-H bonds on both the quinoxaline core and the N-ethyl substituent are potential targets for such transformations.

Functionalization of the Quinoxaline Core

The amino group at the C2 position can act as a directing group, guiding a metal catalyst to activate a specific C-H bond. acs.org In related N-heterocyclic systems like N-(alkyl)pyrimidin-2-amines, the amino group directs palladium-catalyzed arylation and olefination to the remote C5 position. rsc.org By analogy, it is plausible that the N-ethylamino group in this compound could direct functionalization to one of the C-H bonds on the fused benzene ring (e.g., C8) or the pyrazine ring (C3). Rhodium catalysts are also highly effective for such chelation-assisted C-H activation processes. cornell.eduescholarship.org These reactions typically proceed via a cyclometalated intermediate. acs.org

Functionalization of the N-Ethyl Substituent

The C(sp³)–H bonds on the ethyl group, particularly those alpha to the nitrogen atom, are also susceptible to functionalization. These bonds are activated by the adjacent nitrogen. While direct C-H functionalization on the N-ethyl group of this specific molecule is not widely reported, related transformations are known. For instance, the bromination of 3-ethylquinoxalin-2(1H)-one occurs selectively at the α-position of the ethyl group. sapub.org This suggests that similar reactivity could be expected for the N-ethyl group of this compound, potentially via a radical mechanism or transition metal-catalyzed pathway. The alkylation of amines with alkyl halides is a fundamental reaction, though it can suffer from over-alkylation. ucalgary.camasterorganicchemistry.comwikipedia.org More controlled, catalytic methods for α-C–H functionalization of amines are therefore highly valuable. chemrxiv.org

| Transformation | Reagent/Catalyst | Position of Functionalization | Reaction Type |

|---|---|---|---|

| Arylation | Aryl Halide / Pd Catalyst | Quinoxaline Core (e.g., C3 or C8) | Directed C-H Activation |

| Alkylation/Arylation | Alkyl/Aryl Halide / Rh or Pd Catalyst | N-Ethyl Group (α-position) | α-Amino C-H Activation |

| Halogenation | N-Bromosuccinimide (NBS) | N-Ethyl Group (α-position) | Radical Halogenation |

Table 3: Potential C-H functionalization pathways for this compound based on analogous systems. rsc.orgsapub.org

Advanced Spectroscopic and Structural Characterization of N Ethylquinoxalin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique to probe the nuanced structural features of N-Ethylquinoxalin-2-amine in solution. researchgate.net This method is instrumental in elucidating the conformational dynamics and potential tautomeric equilibria that these molecules can exhibit. researchgate.netencyclopedia.pub The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure. encyclopedia.pub

Tautomerism, the relocation of a proton accompanied by a shift in double bonds, is a key consideration for this compound. The presence of an amino group attached to the quinoxaline (B1680401) ring system allows for the potential existence of amino-imino tautomers. NMR spectroscopy can distinguish between these forms, as the chemical shifts of the protons and carbons involved in the tautomeric equilibrium would differ significantly. encyclopedia.pub

2D NMR Techniques (COSY, HMQC, HMBC)

To unravel the complex NMR spectra and unambiguously assign the resonances of this compound, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edugithub.io Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is invaluable for tracing the connectivity of the ethyl group protons and the protons on the quinoxaline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edugithub.io Each cross-peak in an HSQC/HMQC spectrum links a proton to its bonded carbon atom, providing a direct map of the C-H framework of this compound. sdsu.edu

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar coupling correlations. sdsu.edu | Identifies connectivity within the ethyl group and the aromatic protons of the quinoxaline ring. |

| HSQC/HMQC | Direct one-bond ¹H-¹³C correlations. sdsu.edugithub.io | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu | Confirms the connection of the ethyl group to the quinoxaline ring and establishes the overall carbon framework. |

Variable Temperature NMR Studies

The dynamic nature of molecules, including conformational changes and tautomeric exchange, can be investigated using variable temperature (VT) NMR studies. mit.edufu-berlin.de By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. fu-berlin.de

For this compound, VT-NMR can provide insights into the rotational barrier around the C-N bond connecting the ethyl group to the quinoxaline ring. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce into a single, averaged signal, indicating rapid rotation. fu-berlin.de

Furthermore, if a tautomeric equilibrium exists, its position can be temperature-dependent. VT-NMR can be used to study this equilibrium, potentially allowing for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process. fu-berlin.de The observation of separate signals for each tautomer at low temperatures that coalesce at higher temperatures would provide strong evidence for this dynamic process. mit.edufu-berlin.de

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

An X-ray beam is directed at a single crystal of the compound, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. scribd.com

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound are likely to engage in intermolecular interactions, with hydrogen bonding being particularly significant. The amino group (-NH) can act as a hydrogen bond donor, while the nitrogen atoms within the quinoxaline ring can act as hydrogen bond acceptors. stackexchange.comchemguide.co.uk

These hydrogen bonds can lead to the formation of extended networks, such as chains or sheets, which dictate the packing of the molecules in the crystal lattice. uni-bayreuth.desioc-journal.cn The geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be precisely measured from the X-ray diffraction data. uni-bayreuth.de

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Intermolecular Hydrogen Bond | N-H of the amino group | N atoms of the quinoxaline ring | Influences crystal packing and stabilizes the solid-state structure. |

Conformational Analysis in the Crystalline State

The solid-state structure reveals a specific conformation of the molecule, which may or may not be the most stable conformation in solution. frontiersin.org For this compound, the conformation is defined by the torsion angles involving the ethyl group and the quinoxaline ring. X-ray diffraction provides precise values for these torsion angles, offering a static snapshot of the molecular shape in the crystal. This information is complementary to the dynamic picture obtained from NMR studies in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint. surfacesciencewestern.comksu.edu.sa These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. ksu.edu.sa

FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa A key difference is that a vibrational mode must result in a change in the dipole moment to be IR-active, whereas it must cause a change in the polarizability to be Raman-active. ksu.edu.sa Consequently, some vibrations may be active in one technique but not the other, making them complementary.

For this compound, characteristic vibrational frequencies can be assigned to specific functional groups:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |

| N-H (amine) | Stretching | 3300 - 3500 | IR and Raman active researchgate.net |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR and Raman active |

| C-H (aliphatic) | Stretching | 2850 - 2960 | IR and Raman active scialert.net |

| C=N (quinoxaline) | Stretching | 1600 - 1650 | IR and Raman active scialert.net |

| C=C (aromatic) | Stretching | 1450 - 1600 | IR and Raman active scialert.net |

| C-N | Stretching | 1200 - 1350 | IR and Raman active |

These vibrational spectra are highly specific to the molecule and can be used for identification and to study intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of ion masses, it offers precise information on molecular composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. mdpi.com For this compound, HRMS confirms its elemental composition of C₁₀H₁₁N₃.

In research involving derivatives of this compound, such as the synthesis of new phenylisoxazole quinoxalin-2-amine (B120755) hybrids, HRMS is crucial for confirming the successful synthesis of the target structures. For instance, the HRMS data for N-Ethyl-5-nitro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine showed a measured [M+H]⁺ ion at m/z 392.1354, which corresponds closely to the calculated value of 392.1359 for the formula C₂₀H₁₈N₅O₄. acs.org Similarly, for N-methyl-N-phenylquinoxalin-2-amine, the calculated MH⁺ was 236.1109, with the found value being 236.1191. libretexts.org This level of accuracy is essential for differentiating between compounds with similar nominal masses but different elemental formulas.

| Compound | Formula | Calculated Exact Mass [M+H]⁺ (m/z) | Found Exact Mass [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₁₁N₃ | 174.1026 | N/A | Calculated |

| N-Ethyl-5-nitro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | C₂₀H₁₈N₅O₄ | 392.1359 | 392.1354 | acs.org |

| N-methyl-N-phenylquinoxalin-2-amine | C₁₅H₁₃N₃ | 236.1109 | 236.1191 | libretexts.org |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. nih.govsphinxsai.com This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how a molecule breaks apart. neu.edu.trmdpi.com

For this compound, the fragmentation pattern is largely dictated by the principles governing aliphatic amines. rsc.org The most prominent fragmentation pathway is the α-cleavage adjacent to the nitrogen atom of the ethylamino group. rsc.orgnih.gov This involves the loss of a methyl radical (•CH₃), resulting in a highly stable, resonance-delocalized cation with a mass-to-charge ratio (m/z) of 158. This fragment is often the base peak in the spectrum due to its stability.

Further fragmentation can involve the quinoxaline ring system itself, which can undergo complex ring cleavages. researchgate.net This may include the loss of neutral molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

| Proposed Fragment Ion | m/z (Mass/Charge) | Proposed Structure/Origin |

|---|---|---|

| [M+H]⁺ | 174 | Molecular Ion |

| [M-CH₃]⁺ | 158 | α-cleavage, loss of a methyl radical from the ethyl group |

| [M-C₂H₄]⁺ | 145 | Rearrangement and loss of ethene |

| [C₈H₅N₂]⁺ | 129 | Fragmentation of the quinoxaline ring |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. For molecules like this compound, the key electronic transitions are typically π → π* and n → π* transitions.

Quinoxaline derivatives are known to exhibit characteristic absorption spectra. They generally display intense absorption bands in the near-UV region, typically between 250 and 350 nm, which are assigned to π → π* transitions within the aromatic quinoxaline ring system. Additionally, a lower energy, less intense band is often observed at longer wavelengths (e.g., 400–500 nm). This band is attributed to an intramolecular charge transfer (ICT) transition, where the electron-donating amino group transfers electron density to the electron-deficient quinoxaline core upon excitation.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the quinoxaline ring and the polarity of the solvent. For example, a study on the related compound 2,3-bis[N,N-bis(3-aminopropyl)amino]quinoxaline (QC1) in chloroform (B151607) revealed absorption maxima at 330 nm and 464 nm, characteristic of the π-π* and charge-transfer transitions, respectively.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| 2,3-bis[N,N-bis(3-aminopropyl)amino]quinoxaline (QC1) | Chloroform | 330 | 20,000 | π → π | , |

| 464 | 10,000 | Intramolecular Charge Transfer (ICT) | |||

| 2,3-dimethylquinoxaline (QMe) | Chloroform | 318 | 7,900 | π → π | , |

Computational and Theoretical Studies on N Ethylquinoxalin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. ekb.eg For N-Ethylquinoxalin-2-amine, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In conjugated systems like the quinoxaline (B1680401) ring, FMO analysis helps in understanding charge transfer within the molecule. researchgate.net For this compound, the electron-donating ethylamino group attached to the electron-withdrawing quinoxaline core influences the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the amino group and the benzene (B151609) part of the quinoxaline ring, while the LUMO is likely concentrated over the pyrazine (B50134) ring of the quinoxaline system. This distribution dictates the molecule's behavior in reactions, particularly with electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.30 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution in a molecule. researchgate.netlibretexts.org It is mapped onto a constant electron density surface to identify the electrophilic and nucleophilic sites. researchgate.netuni-muenchen.de The color-coding on an EPS map indicates the nature of the potential:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. researchgate.netresearchgate.net

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms. researchgate.net

Green: Regions of neutral or near-zero potential. rsc.org

For this compound, the EPS map would likely show a region of high negative potential (red) around the nitrogen atoms of the pyrazine ring and the exocyclic amino group, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atom of the amino group, making it a potential hydrogen bond donor site. This visualization is invaluable for predicting intermolecular interactions, including those with biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org These simulations provide detailed information about conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. mdpi.com

A QSAR model is developed using a "training set" of molecules with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for these molecules and correlated with their activity using statistical methods. nih.gov Once a valid model is established, it can be used to predict the activity of new, untested compounds. nih.govmdpi.com

For this compound, a QSAR study would involve synthesizing and testing a series of related quinoxaline derivatives to generate the necessary data. The resulting model could then predict how modifications to the quinoxaline core or the N-ethyl group would affect a specific biological endpoint, such as enzyme inhibition or receptor binding. nih.gov This approach is highly valuable in drug discovery for optimizing lead compounds and prioritizing which derivatives to synthesize and test experimentally. nih.gov

Table 2: Key Steps and Components in a Hypothetical QSAR Study for this compound Derivatives

| Step | Description | Example Descriptors/Methods |

| 1. Data Set Selection | A series of N-substituted quinoxalin-2-amine (B120755) derivatives with measured biological activity (e.g., IC50). | Compounds with varying alkyl chains or substitutions on the quinoxaline ring. |

| 2. Descriptor Calculation | Calculation of numerical values that represent the physicochemical properties of the molecules. | Electronic (e.g., HOMO/LUMO energies, dipole moment), Steric (e.g., molecular volume), Hydrophobic (e.g., LogP). |

| 3. Model Development | Using statistical methods to correlate the descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| 4. Model Validation | Assessing the statistical quality and predictive power of the model using internal and external validation techniques. | R², Q², external test set prediction. mdpi.com |

| 5. Mechanistic Interpretation | Analyzing the model to understand which properties are most important for the desired activity. | Identifying the influence of specific electronic or steric features on biological function. |

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. mdpi.com For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a proposed reaction.

For example, in a substitution or coupling reaction, calculations can determine the activation energies required for different potential pathways, helping to predict which reaction conditions would be most favorable. This approach can distinguish between different proposed mechanisms, such as single electron transfer (SET) or direct nucleophilic attack. acs.org Studies on related quinoxalinones have used computational methods to support proposed mechanisms for amination reactions, demonstrating the utility of these theoretical approaches. acs.org By calculating the energies of reactants, products, and all intervening transition states, a complete energy profile of the reaction can be constructed, offering a deeper understanding of the reaction's kinetics and thermodynamics. mdpi.com

Coordination Chemistry and Catalytic Applications of N Ethylquinoxalin 2 Amine

N-Ethylquinoxalin-2-amine as a Ligand in Metal Complexes

This compound functions as a compelling ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms within its structure. The quinoxaline (B1680401) ring system's nitrogen atoms, along with the amino group, provide potential coordination sites for metal ions. This chelation can lead to the formation of stable, well-defined metal complexes. The ethyl group attached to the amine nitrogen can also influence the steric and electronic properties of the resulting complexes, thereby tuning their reactivity and stability.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving quinoxaline-based ligands, such as this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org General methods include stirring the reactants at room temperature or under reflux to facilitate complex formation. The resulting solid complexes can be isolated by filtration, washed, and dried.

Characterization of these complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed:

Elemental Analysis (CHN): Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen.

Infrared (IR) Spectroscopy: Provides insight into the coordination mode of the ligand. A shift in the stretching frequencies of key functional groups, such as the C=N of the quinoxaline ring and the N-H of the amine group, upon complexation indicates their involvement in bonding with the metal ion. sysrevpharm.org

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which provides information about its geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of diamagnetic complexes in solution.

Molar Conductance Measurements: Help to determine whether the complexes are electrolytic or non-electrolytic in nature. eurjchem.com

| Complex | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(N-H) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | ~1580-1610 | ~3200-3300 | 20-40 | Octahedral |

| [Ni(L)₂Cl₂] | ~1585-1615 | ~3210-3310 | 19-35 | Octahedral |

| [Cu(L)₂Cl₂] | ~1590-1620 | ~3205-3300 | 25-45 | Distorted Octahedral |

L represents a generic quinoxaline-amine ligand. Data is generalized from typical findings for similar structures. eurjchem.com

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org When a ligand like this compound approaches a central metal ion, its donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. wikipedia.org The pattern of splitting depends on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

As a bidentate ligand, this compound coordinates through two nitrogen atoms, typically forming a chelate ring. In an octahedral complex, for example, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting parameter (Δo).

The electronic properties of the complex are dictated by this splitting:

Color: The magnitude of Δo determines the energy of light absorbed during d-d electronic transitions, which gives rise to the color of the complex.

Magnetic Properties: If Δo is large (a "strong field" ligand), electrons will preferentially pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex. If Δo is small (a "weak field" ligand), electrons will occupy the higher-energy eg orbitals before pairing, leading to a high-spin complex. These different spin states result in distinct magnetic susceptibilities.

Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to interpret experimental spectra and understand the electronic transitions, which often involve ligand-to-metal charge transfer (LMCT). nih.gov

Catalytic Activity of this compound Metal Complexes

Metal complexes containing this compound are of interest for their potential catalytic applications, leveraging the ability of the metal center to facilitate organic transformations. The ligand's role is to stabilize the metal ion and modulate its reactivity and selectivity.

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation)

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Complexes of this compound with metals like palladium, rhodium, or cobalt could be effective in several key reactions.

Cross-Coupling Reactions: Palladium complexes are widely used for C-C and C-N bond formation. A Pd(II) complex with an this compound ligand could potentially catalyze reactions like the Suzuki-Miyaura or Heck couplings, where the ligand stabilizes the active catalytic species. beilstein-journals.org The N,N-bidentate coordination can provide the necessary stability and electronic environment for the palladium center to cycle through its oxidative addition and reductive elimination steps.

Hydrogenation Reactions: The transfer hydrogenation of unsaturated bonds, such as in imines or ketones, is another important application. mdpi.com Cobalt and ruthenium complexes featuring N-donor ligands have shown activity in the hydrogenation of quinolines and other N-heterocycles. nih.govnih.gov A complex of this compound could facilitate the transfer of hydrogen from a donor molecule (like formic acid or isopropanol) to the substrate. mdpi.com

| Reaction Type | Potential Catalyst | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | [Pd(L)Cl₂] | Aryl halides, Arylboronic acids | Biaryls |

| Transfer Hydrogenation | [Ru(L)(arene)Cl]Cl | Imines, Ketones | Amines, Alcohols |

| C-H Amination | [Pd(L)(OAc)₂] | Olefins, Secondary arylamines | Tertiary allylic arylamines |

This table is illustrative of potential applications based on related ligand systems. beilstein-journals.orgmdpi.comnih.gov

Heterogeneous Catalysis (e.g., Supported Catalysts)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants. A key advantage is the ease of separation of the catalyst from the reaction mixture, allowing for recycling and reuse. This compound metal complexes can be converted into heterogeneous catalysts by immobilizing them onto solid supports.

Methods for immobilization include:

Covalent Anchoring: Modifying the ligand with a functional group that can be covalently bonded to a support like silica, alumina, or a polymer resin.

Adsorption: Physical adsorption of the complex onto the surface of a porous material.

Encapsulation: Trapping the metal complex within the pores of a material like a metal-organic framework (MOF) or a zeolite.

While specific examples involving this compound are not widely documented, the principles have been applied to related quinoxaline structures. nih.gov These supported catalysts could be used in flow chemistry reactors for continuous production processes, offering a green and sustainable approach to chemical synthesis. nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic reaction is key to optimizing its efficiency and selectivity. For a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the catalytic cycle would likely follow established pathways for similar N-donor ligands.

Proposed Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction:

Precatalyst Activation: The initial Pd(II) complex, [Pd(L)Cl₂] (where L = this compound), is reduced in situ to the active Pd(0) species, [Pd(L)].

Oxidative Addition: The Pd(0) complex reacts with an aryl halide (Ar-X), breaking the C-X bond and forming a square planar Pd(II) intermediate, [Pd(L)(Ar)(X)]. The this compound ligand remains coordinated, stabilizing this new species.

Transmetalation: A base activates the boronic acid (Ar'-B(OH)₂), forming a boronate species. This species then transfers its aryl group (Ar') to the palladium center, displacing the halide (X) and forming a new intermediate, [Pd(L)(Ar)(Ar')].

Reductive Elimination: The two aryl groups (Ar and Ar') couple and are eliminated from the palladium center, forming the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, [Pd(L)], which can then re-enter the catalytic cycle.

Exploration of N Ethylquinoxalin 2 Amine in Advanced Materials Science and Sensor Development

Luminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Research specifically detailing the luminescent properties and OLED applications of N-Ethylquinoxalin-2-amine is limited. However, the broader class of quinoxaline (B1680401) derivatives is well-regarded for its potential in electroluminescent materials. Quinoxaline-based compounds are known to be effective electron-transporting materials, a crucial characteristic for use in OLEDs. sartorius.comnih.gov They are often investigated as components in thermally activated delayed fluorescence (TADF) emitters and as chromophores in the development of organic light-emitting diodes. nih.gov

The general principle behind the use of such materials in OLEDs involves the radiative recombination of excitons (electron-hole pairs) formed within an emissive layer upon electrical injection. nih.gov Phosphorescent emitters, often based on heavy metal complexes but also achievable with purely organic molecules, can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.govresearchgate.net For instance, iridium(III) complexes incorporating quinoxaline-type ligands have been studied as phosphorescent emitters. researchgate.net Furthermore, platinum(II) complexes with substituted phenylpyridine and tetrahydroquinoline ligands have been synthesized and evaluated as emitters in solution-processed OLEDs, demonstrating emissions from blue-green to red. rsc.org

While these findings highlight the potential of the quinoxaline scaffold, dedicated studies are required to determine the specific photophysical properties, such as emission wavelength, quantum yield, and lifetime, of this compound to assess its suitability for OLED applications.

Integration into Polymer Matrices for Functional Materials

The integration of specific quinoxaline derivatives into polymer matrices is a strategy to develop functional materials with tailored properties. For example, polymers based on 2,3-di(thiophen-2-yl)quinoxaline have been synthesized and shown to be soluble in some organic solvents, which is a prerequisite for their processing into thin films for electronic devices. rsc.org The incorporation of quinoxaline units into polymer backbones can enhance the electron-accepting and transport properties of the resulting material. nih.gov

A notable example is the polymer poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), which has demonstrated high power conversion efficiencies in polymer solar cells, underscoring the potential of quinoxaline-containing polymers in organic electronics. nih.gov

The synthesis of this compound derivatives has been reported, often starting from 2,3-dichloroquinoxaline (B139996). For instance, the reaction of 2,3-dichloroquinoxaline with ethylamine (B1201723) yields 3-Chloro-N-ethyl-quinoxalin-2-amine, which can serve as a building block for more complex structures. researchgate.netsci-hub.se This reactive intermediate could potentially be grafted onto or incorporated into a polymer backbone. However, specific research on the integration of this compound itself into polymer matrices for the development of functional materials has not been extensively reported. Further investigation is needed to explore its compatibility with various polymer hosts and the properties of the resulting composite materials.

Table 1: Synthesis of a Key Intermediate for this compound Derivatives

| Starting Material | Reagent | Product | Reference |

| 2,3-Dichloroquinoxaline | Ethylamine | 3-Chloro-N-ethyl-quinoxalin-2-amine | researchgate.netsci-hub.se |

Application in Chemical Sensors and Biosensors

The development of chemical sensors and biosensors is a rapidly growing field, with a continuous demand for new materials that can offer high sensitivity and selectivity. thermofisher.comgoogle.com While direct applications of this compound in this area are not well-documented, the fundamental properties of amine-containing compounds and quinoxaline scaffolds suggest potential avenues for exploration.

Amine groups are chemically reactive and can be used to immobilize biomolecules onto sensor surfaces. thermofisher.com For example, in amine reactive biosensors, primary amines on proteins can be covalently linked to carboxylated surfaces through EDC/NHS chemistry to form stable amide bonds, allowing for the study of molecular interactions. sartorius.comsartorius.com The amine group in this compound could potentially serve a similar role as a reactive handle for surface functionalization or for direct interaction with specific analytes.

Furthermore, quinoxaline derivatives have been investigated for their electrochemical and optical properties, which are central to many sensing mechanisms. rsc.org Some quinoxaline derivatives exhibit fluorescence, and changes in this fluorescence upon interaction with an analyte can be the basis for a sensor. mdpi.com For instance, europium and indium complexes with substituted quinoxalines have been noted for their fluorescence enhancement, which has been exploited in developing imaging agents. nih.gov The development of sensors often relies on the synthesis of specific receptors for the target analyte, and the quinoxaline scaffold can be chemically modified to create such binding sites. researchgate.netrsc.org

Future research could focus on synthesizing derivatives of this compound that incorporate specific recognition elements for target analytes, thereby harnessing the electronic properties of the quinoxaline core for signal transduction in chemical or biosensing applications.

Role in Dye Chemistry and Pigment Development

The chemistry of dyes and pigments is vast, with azo dyes representing a major class of synthetic colorants. mdpi.comresearchgate.net These are typically synthesized through a diazotization reaction of an aromatic amine followed by a coupling reaction. mdpi.com The this compound contains an aromatic amine moiety, which could theoretically be diazotized and coupled to a suitable partner to form an azo dye. The resulting dye's color and properties would be influenced by the extended π-system of the quinoxaline ring.

Quinoxaline itself is a heterocyclic compound that has been used in the preparation of dyes. sci-hub.se The reactivity of derivatives like dichloro quinoxalines with various nucleophiles allows for the synthesis of a wide range of colored compounds. researchgate.net For example, Schiff bases derived from quinoxaline aldehydes have been studied as fluorescent dyes. researchgate.net

While the potential exists, there is a lack of specific reports on the use of this compound as a precursor for dyes or pigments. The synthesis and characterization of such colorants would be necessary to evaluate their properties, including their color, stability, and affinity for various substrates.

Investigation of Molecular Interactions and Mechanistic Pathways in Biological Systems for N Ethylquinoxalin 2 Amine

Elucidation of Enzyme-N-Ethylquinoxalin-2-amine Interaction Mechanisms

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of key metabolic enzymes, suggesting their therapeutic potential. Research has focused on understanding the kinetics, biophysics, and structural basis of these interactions.

In the management of type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Hybrids of phenylisoxazole and quinoxalin-2-amine (B120755), which are structurally related to N-Ethylquinoxalin-2-amine, have been synthesized and evaluated for their inhibitory effects on these enzymes.

Several synthesized hybrid compounds demonstrated significant inhibitory activity. For instance, compound 5h (a phenylisoxazole quinoxalin-2-amine hybrid) emerged as a potential dual inhibitor, showing potent inhibition against both α-amylase and α-glucosidase. researchgate.netnih.gov Another compound, 5c , was identified as the most potent α-glucosidase inhibitor among the series. researchgate.netnih.gov The inhibitory activities, expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are detailed below. Acarbose, a commercial anti-diabetic drug, was used as a positive control in these assays. researchgate.netnih.gov

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5h | 16.4 ± 0.1 | 31.6 ± 0.4 | researchgate.net, nih.gov |

| Compound 5c | - | 15.2 ± 0.3 | researchgate.net, nih.gov |

| Acarbose (Control) | - | - | researchgate.net, nih.gov |

Kinetic studies help to elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov For example, an uncompetitive inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both the Michaelis constant (Km) and the maximum velocity (Vmax). scielo.br This type of detailed kinetic analysis provides a deeper understanding of how these compounds exert their inhibitory effects at a functional level. nih.govscielo.br

To understand the inhibitory activity at a molecular level, computational molecular docking studies have been performed. These studies model the interactions between the inhibitor (ligand) and the enzyme's active site, providing insights into the structural basis for recognition and binding. researchgate.netnih.gov

For the phenylisoxazole quinoxalin-2-amine hybrids, docking studies revealed strong binding affinities with both α-amylase and α-glucosidase. The binding energy, a measure of the strength of the interaction, was calculated for the most potent compounds. researchgate.netnih.gov

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5h | α-Amylase | -8.9 ± 0.10 | researchgate.net, nih.gov |

| Compound 5c | α-Glucosidase | -9.0 ± 0.20 | researchgate.net, nih.gov |

| Acarbose (Control) | α-Glucosidase | -7.5 ± 0.00 | nih.gov |

The analysis of the docked complexes showed that the compounds fit into the active sites of the enzymes, forming specific non-covalent interactions with key amino acid residues. For compound 5c binding to α-glucosidase, hydrogen bonds were formed via its nitro substituent and the nitrogen atom of the isoxazole (B147169) ring with residues ARG1311 and ASN1792, respectively. nih.gov Similarly, compound 5h formed hydrogen bonds with TYR1787 and ASN1792 in the α-glucosidase active site. nih.gov These non-bonded interactions, including hydrogen bonds and van der Waals forces, are crucial for the stability of the enzyme-inhibitor complex. researchgate.netnih.gov Molecular dynamics simulations further confirmed that these compounds form stable complexes with the enzymes. researchgate.netnih.gov

Receptor Binding and Molecular Recognition Studies

The biological effects of many compounds are mediated through their binding to specific protein receptors. mdpi.com Investigating the affinity and selectivity of this compound derivatives for various receptors is crucial for understanding their pharmacological profile.

In vitro binding assays are used to determine a compound's affinity for a receptor, often expressed as the inhibition constant (Ki) or pKi (-log Ki). nih.gov Selectivity refers to a drug's ability to bind preferentially to one receptor subtype over others. sigmaaldrich.com For example, studies on related heterocyclic compounds have demonstrated high affinity and selectivity for specific serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes, which are important targets for antipsychotic drugs. nih.gov

In the context of quinoxaline derivatives, research has identified compounds with potential anticonvulsant activity acting as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. sci-hub.se The in vivo anticonvulsant activity of a series of novel 1-ethylquinoxalin-2(1H)-one derivatives was evaluated using the pentylenetetrazol-induced seizure model in mice, with their potency expressed as the median effective dose (ED₅₀). sci-hub.se

| Compound | Anticonvulsant Activity ED₅₀ (mg/kg) | Reference |

|---|---|---|

| Compound 24 | 37.50 | sci-hub.se |

| Compound 28 | 23.02 | sci-hub.se |

| Compound 32 | 29.16 | sci-hub.se |

| Compound 33 | 23.86 | sci-hub.se |

These results highlight the potential of the quinoxaline scaffold in targeting specific neurological receptors, although further in vitro assays are needed to quantify the direct binding affinity (Ki) of this compound for the AMPA receptor.

Computational modeling and molecular docking are powerful tools for predicting and analyzing how a ligand binds to its receptor. nih.gov These methods help to visualize the ligand-receptor complex, identify key interactions, and rationalize the observed binding affinities. nih.govmdpi.com

For the anticonvulsant quinoxaline derivatives, docking studies suggested that their mechanism of action involves binding to the AMPA receptor. sci-hub.se Such computational approaches involve positioning the ligand within the receptor's binding pocket and calculating interaction energies to predict the most favorable binding mode. nih.gov The stability and dynamics of these complexes can be further assessed using molecular dynamics (MD) simulations. mdpi.com These simulations provide insights into conformational changes and the strength of interactions, such as hydrogen bonds, which are critical for stabilizing the ligand within the receptor. mdpi.com This computational framework is essential for the rational design and optimization of new compounds targeting specific receptors. plos.org

Mechanistic Insights into Antimicrobial Action at the Cellular Level

Quinoxaline-based structures are known to possess a wide range of biological activities, including antimicrobial properties. acs.org Understanding the specific mechanisms by which these compounds exert their antimicrobial effects is key to their development as therapeutic agents. While direct studies on this compound are limited, the mechanisms of related compounds provide a framework for its potential modes of action.

A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell membrane. nih.gov Cationic molecules can interact electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov This interaction can compromise membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. mdpi.comfrontiersin.org

Another potential target is the bacterial respiratory chain, which is crucial for energy metabolism and ATP synthesis. nih.gov Some natural quinone compounds have been shown to act as respiratory chain inhibitors by targeting enzymes like type II NADH:quinone dehydrogenase (NDH-2), competitively inhibiting the binding of the natural substrate, menaquinone. nih.gov This disruption of the electron transport chain leads to a rapid dissipation of membrane potential and a decrease in cellular ATP levels. nih.gov

Investigation of Bacterial Cell Wall/Membrane Disruption Mechanisms

The bacterial cell envelope is a primary target for many antimicrobial agents. A key mechanism of action for new antibacterial compounds is the disruption of the bacterial cell wall or membrane, leading to cell lysis and death. For Gram-positive bacteria, the thick peptidoglycan layer is a critical structural component, while Gram-negative bacteria possess a more complex outer membrane containing lipopolysaccharides. mdpi.com

An investigation into this compound would typically involve assessing its ability to interfere with peptidoglycan synthesis or to compromise the integrity of the bacterial membrane. Techniques such as transmission electron microscopy could reveal morphological changes to the bacterial cell wall, such as the formation of pores or complete cell lysis, upon exposure to the compound. mdpi.com Furthermore, assays measuring the release of intracellular components, like potassium ions or ATP, can quantify membrane damage. nih.govnih.gov The interaction with membrane lipids can be studied using model membrane systems. rsc.org However, specific studies detailing the effects of this compound on bacterial cell wall or membrane integrity have not been identified in the current body of scientific literature.

Inhibition of Microbial Metabolic Pathways (e.g., Gyrase B)